molecular formula C9H14ClNO5 B3049389 Glycine, N-(chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester CAS No. 204580-52-9

Glycine, N-(chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester

Cat. No. B3049389
CAS RN: 204580-52-9
M. Wt: 251.66 g/mol
InChI Key: OMPGJMIOMRGUTF-UHFFFAOYSA-N
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Description

Glycine, N-(chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester, also known as ethyl (2-chloro-2-oxoethyl) glycinate, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of glycine, N-(chlorocarbonyl)-N-(2-ethoxy-2-oxoGlycine, N-(chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester)-, Glycine, N-(chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester ester is not well understood. However, it is believed to act as a prodrug for glycine, which is an important neurotransmitter in the brain. Once it enters the brain, it is hydrolyzed to release glycine, which then acts on glycine receptors to modulate neurotransmission.
Biochemical and Physiological Effects
Glycine, N-(chlorocarbonyl)-N-(2-ethoxy-2-oxoGlycine, N-(chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester)-, Glycine, N-(chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester ester has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can enhance the release of glycine from astrocytes, which are cells in the brain that support neuronal function. It has also been shown to enhance the activity of glycine receptors in the brain, which can modulate neurotransmission. In vivo studies have demonstrated that it can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using glycine, N-(chlorocarbonyl)-N-(2-ethoxy-2-oxoGlycine, N-(chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester)-, Glycine, N-(chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester ester in lab experiments is its potential as a prodrug for the delivery of glycine to the brain. This can be useful in studying the role of glycine in various physiological and pathological conditions. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

For its study include investigating its potential as a prodrug, exploring its applications in material science, and elucidating its mechanism of action.

Scientific Research Applications

Glycine, N-(chlorocarbonyl)-N-(2-ethoxy-2-oxoGlycine, N-(chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester)-, Glycine, N-(chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester ester has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated for its potential as a prodrug for the delivery of glycine to the brain. In organic synthesis, it has been used as a reagent for the synthesis of various compounds. In material science, it has been studied for its potential as a building block for the synthesis of novel materials.

properties

IUPAC Name

ethyl 2-[carbonochloridoyl-(2-ethoxy-2-oxoethyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO5/c1-3-15-7(12)5-11(9(10)14)6-8(13)16-4-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPGJMIOMRGUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CC(=O)OCC)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201182863
Record name N-(Chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)glycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine, N-(chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester

CAS RN

204580-52-9
Record name N-(Chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)glycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204580-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)glycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycine, N-(chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Glycine, N-(chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester
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Glycine, N-(chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester
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Glycine, N-(chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester

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